molecular formula C7H12Cl2N2S B1426751 N-(1,3-thiazol-5-ylmethyl)cyclopropanamine dihydrochloride CAS No. 1332531-54-0

N-(1,3-thiazol-5-ylmethyl)cyclopropanamine dihydrochloride

Cat. No. B1426751
CAS RN: 1332531-54-0
M. Wt: 227.15 g/mol
InChI Key: VQUGKALEENKTAT-UHFFFAOYSA-N
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Description

“N-(1,3-thiazol-5-ylmethyl)cyclopropanamine dihydrochloride” is a chemical compound with the CAS Number: 1332531-54-0 . It has a molecular weight of 227.16 . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N2S.2ClH/c1-2-6(1)9-4-7-3-8-5-10-7;;/h3,5-6,9H,1-2,4H2;2*1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated that thiazole and its derivatives play a significant role in the development of compounds with potential applications in various fields, including medicinal chemistry. For example, the synthesis of quaternary 3-(1,3-dioxo-1H-isoindol-2-ylmethyl)-5,6-dihydroimidazo[2,1-b]thiazolium salts through the reaction of dihydroimidazole-2-thiol with N-(3-chloro-2-oxopropyl)phthalimide demonstrates the versatility of thiazole derivatives in chemical synthesis (Dianov, 2006).

Anticancer Activity

Thiazole derivatives have been reported to exhibit significant anticancer activities. The synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents highlight the potential therapeutic applications of these compounds (Gomha et al., 2017).

Insecticidal Activity

Compounds based on thiazole derivatives have also been explored for their insecticidal properties. The synthesis of dihydropiperazine neonicotinoid compounds, including those with a thiazole moiety, illustrates the pursuit of new, effective insecticides (Samaritoni et al., 2003).

Potential CNS Applications

Additionally, thiazole derivatives have been investigated for their potential applications in treating central nervous system (CNS) disorders. The patent application for cyclopropanamine compounds, highlighting their use in modulating lysine-specific demethylase-1 (LSD1), points to research into novel treatments for conditions such as schizophrenia and Alzheimer's disease (Blass, 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-(1,3-thiazol-5-ylmethyl)cyclopropanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S.2ClH/c1-2-6(1)9-4-7-3-8-5-10-7;;/h3,5-6,9H,1-2,4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUGKALEENKTAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CN=CS2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-thiazol-5-ylmethyl)cyclopropanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1,3-thiazol-5-ylmethyl)cyclopropanamine dihydrochloride
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N-(1,3-thiazol-5-ylmethyl)cyclopropanamine dihydrochloride
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N-(1,3-thiazol-5-ylmethyl)cyclopropanamine dihydrochloride
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N-(1,3-thiazol-5-ylmethyl)cyclopropanamine dihydrochloride
Reactant of Route 5
N-(1,3-thiazol-5-ylmethyl)cyclopropanamine dihydrochloride
Reactant of Route 6
N-(1,3-thiazol-5-ylmethyl)cyclopropanamine dihydrochloride

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